Reduced Amine Basicity vs. Pyridine Analog
2-Pyridazin-3-ylethanamine exhibits a predicted ammonium pKa of 9.04±0.10 , compared to the experimentally determined pKa of 9.78 for 2-(pyridin-2-yl)ethanamine . This 0.74-unit reduction in basicity means the amine is significantly less protonated at physiological pH 7.4: approximately 1.5% free base for the pyridazine analog vs. ~0.4% for the pyridine analog (calculated using Henderson-Hasselbalch).
| Evidence Dimension | Amine pKa (ammonium group) |
|---|---|
| Target Compound Data | pKa = 9.04±0.10 (predicted, ChemicalBook) |
| Comparator Or Baseline | 2-(Pyridin-2-yl)ethanamine: pKa = 9.78 (experimental, 25°C, μ=0.05) |
| Quantified Difference | ΔpKa = -0.74 (target less basic) |
| Conditions | Target: predicted pKa (ChemicalBook); Comparator: experimental pKa from ChemicalBook, 25°C, μ=0.05 |
Why This Matters
Lower basicity directly impacts salt formation, aqueous solubility, and drug-like properties during lead optimization, making 2-pyridazin-3-ylethanamine a preferred choice when reduced amine protonation is desired.
